3-methyl-N-(pyridin-2-yl)benzamide
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Overview
Description
3-methyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a methyl group at the 3-position and a pyridin-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-2-yl)benzamide can be achieved through various methods. One common approach involves the reaction of 3-methylbenzoic acid with 2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction typically occurs in a solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the methyl group at the 3-position.
3-methyl-N-(pyridin-3-yl)benzamide: The pyridinyl group is attached at the 3-position instead of the 2-position.
N-(pyridin-4-yl)benzamide: The pyridinyl group is attached at the 4-position.
Uniqueness
3-methyl-N-(pyridin-2-yl)benzamide is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-5-4-6-11(9-10)13(16)15-12-7-2-3-8-14-12/h2-9H,1H3,(H,14,15,16) |
InChI Key |
LLGAGXPCTRNGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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